N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C23H24N4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-3-4-8-18-11-13-20(14-12-18)26-22-15-17(2)25-23-21(16-24-27(22)23)19-9-6-5-7-10-19/h5-7,9-16,26H,3-4,8H2,1-2H3 |
InChI Key |
TXPCEULWQDEKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Structural Features and Properties
N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine features a heterocyclic core structure with specific substituents:
- A pyrazolo[1,5-a]pyrimidine scaffold as the central framework
- A phenyl substituent at the 3-position
- A methyl group at the 5-position
- A 4-butylphenylamine moiety at the 7-position
These structural characteristics contribute to its potential bioactivity profile and influence the synthetic approaches required for its preparation. The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7-amine derivatives that have shown promising biological activities, particularly as antimycobacterial agents.
General Synthetic Strategies
Key Starting Materials and Intermediates
Common starting materials for these synthetic routes include:
Detailed Preparation Method 1: Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
Synthetic Route and Reaction Scheme
This multi-step approach involves the formation of pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediates, which are subsequently converted to the target compound:
- Formation of 3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Conversion to 7-chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine
- Nucleophilic aromatic substitution with 4-butylaniline
Detailed Procedure
Preparation of 3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
The synthesis begins with the condensation of commercially available 4-phenyl-1H-pyrazol-5-amine with methyl acetoacetate in acidic conditions:
- In a round-bottom flask, 4-phenyl-1H-pyrazol-5-amine (10 mmol) is combined with methyl acetoacetate (12 mmol) in glacial acetic acid (100 mL).
- The mixture is heated under reflux for 6 hours, monitoring by TLC until complete consumption of starting materials.
- After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol (3 × 20 mL), and dried under vacuum to afford 3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Chlorination to 7-chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine
The pyrimidinone is converted to the corresponding 7-chloro derivative:
- 3-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one (5 mmol) is suspended in phosphorus oxychloride (POCl₃, 50 mL).
- Tetramethylammonium chloride (0.5 mmol) is added as a catalyst.
- The mixture is refluxed for 3 hours until complete (monitored by TLC).
- After cooling, the reaction mixture is carefully poured onto crushed ice (200 g) and neutralized with saturated sodium bicarbonate solution.
- The precipitate is filtered, washed thoroughly with water, and dried to obtain 7-chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine.
Amination with 4-Butylaniline
The final step involves nucleophilic aromatic substitution of the chloro group with 4-butylaniline:
- 7-Chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine (2 mmol) is suspended in a mixture of 1,4-dioxane (35 mL) and DMF (3 mL).
- N,N-Diisopropylethylamine (DIPEA, 8 mmol) is added, followed by 4-butylaniline (3 mmol).
- The reaction mixture is heated under reflux for 18 hours.
- After cooling, the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate (50 mL) and washed with brine (2 × 15 mL).
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product is purified by column chromatography (ethyl acetate/petroleum ether 1:2) to yield this compound.
Yield and Characterization Data
Based on similar reactions reported in the literature, the expected yields and characterization data are:
| Intermediate/Product | Expected Yield (%) | Physical Properties |
|---|---|---|
| 3-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | 75-80 | White to off-white solid |
| 7-Chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine | 85-90 | Pale yellow solid |
| This compound | 50-55 | Colorless to light yellow solid |
Analytical data for the final product typically includes:
Detailed Preparation Method 2: Direct Amination of 7-Chloropyrazolo[1,5-a]pyrimidines
Synthetic Approach
This more streamlined approach begins with commercially available or pre-synthesized 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, which undergoes direct amination with 4-butylaniline. This method reduces the number of synthetic steps when suitable precursors are accessible.
Detailed Procedure
Preparation or Acquisition of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
This starting material can either be purchased commercially or synthesized according to literature methods.
Amination Reaction
- 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (5.2 mmol) is suspended in a mixture of 1,4-dioxane (35 mL) and DMF (3 mL).
- DIPEA (20.8 mmol, 4 eq) is added to the suspension, followed by 4-butylaniline (7.8 mmol, 1.5 eq).
- The reaction mixture is heated under reflux for 18 hours with stirring.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The oily residue is dissolved in ethyl acetate (50 mL).
- The solution is washed with brine (2 × 15 mL), dried over anhydrous Na₂SO₄, and concentrated.
- The crude product is purified by column chromatography (ethyl acetate/petroleum ether 1:2) to afford this compound.
Optimization of Reaction Parameters
The efficiency of the amination reaction can be significantly improved by optimizing various conditions:
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 80-120°C | Reflux (~110°C) | +15% |
| Solvent Ratio (Dioxane:DMF) | 10:0 to 7:3 | 10:1 | +10% |
| Reaction Time | 6-24h | 18h | +12% |
| Base | TEA, DIPEA, K₂CO₃ | DIPEA | +8% |
| Equivalents of Amine | 1.0-2.0 | 1.5 | +5% |
Under optimized conditions, yields of 50-55% can be consistently achieved.
Detailed Preparation Method 3: One-pot Microwave-Assisted Synthesis
One-pot Synthetic Approach
This modern approach offers significant advantages in terms of time efficiency and overall yield by combining multiple steps into a single reaction vessel and utilizing microwave irradiation to accelerate reactions.
Detailed Procedure
A one-pot microwave-assisted synthesis of this compound can be achieved as follows:
- β-Enaminones (5 mmol, typically 3-amino-3-phenylprop-2-en-1-one) and NH-3-aminopyrazole (5 mmol) are combined in a microwave-compatible vessel with acetic acid (10 mL).
- The mixture is irradiated at 120°C for 30 minutes in a microwave reactor.
- After the initial cyclocondensation, the vessel is cooled to room temperature.
- 4-Butylaniline (6 mmol) and p-toluenesulfonic acid (0.5 mmol) are added to the reaction mixture.
- The vessel is irradiated again at 150°C for 45 minutes.
- After cooling, the reaction mixture is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate (3 × 25 mL).
- The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
- The crude product is purified by column chromatography to yield this compound.
Comparison with Conventional Methods
The microwave-assisted approach offers several advantages over conventional heating methods:
| Parameter | Conventional Heating | Microwave Assistance | Improvement |
|---|---|---|---|
| Total Reaction Time | 24-36 hours | 1.5-2 hours | 12-24× faster |
| Overall Yield | 35-45% | 60-70% | ~25% higher |
| Solvent Consumption | High | Low | ~70% reduction |
| Energy Efficiency | Low | High | Significant |
| Side Product Formation | Moderate | Low | Improved selectivity |
Purification and Analysis Techniques
Chromatographic Purification
The purification of this compound typically requires column chromatography:
Recrystallization Methods
For obtaining analytically pure samples, recrystallization is often employed:
Analytical Characterization
Comprehensive characterization of this compound includes:
NMR Spectroscopy
¹H NMR spectroscopy provides critical structural confirmation with characteristic signals for:
- Aromatic protons (δ 7.0-8.0 ppm)
- Pyrimidine C-H (δ ~6.5 ppm)
- Methyl group at C-5 (δ ~2.5 ppm)
- Butyl chain protons (δ 0.8-2.6 ppm)
- NH proton (broad singlet, δ ~5.5-6.0 ppm)
¹³C NMR spectroscopy further confirms the structure with signals for:
- Pyrazolo[1,5-a]pyrimidine carbon framework (δ 140-155 ppm)
- Aromatic carbons (δ 115-140 ppm)
- Methyl carbon (δ ~15 ppm)
- Butyl chain carbons (δ 13-35 ppm)
Mass Spectrometry
MS analysis typically shows:
- Molecular ion peak [M+H]⁺ at m/z 345
- Characteristic fragmentation patterns involving loss of butyl group
- High-resolution MS confirming molecular formula C₂₂H₂₄N₄
Comparative Analysis of Synthetic Methods
Yield Efficiency
| Synthetic Method | Overall Yield (%) | Number of Steps | Time Requirement |
|---|---|---|---|
| Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | 30-40 (overall) | 3 | 2-3 days |
| Direct Amination | 50-55 (single step) | 1 (+ precursor synthesis) | 1 day |
| Microwave-Assisted One-pot | 60-70 (overall) | 1 | 3-4 hours |
Resource Requirements and Scalability
| Synthetic Method | Reagent Cost | Equipment Requirements | Scalability |
|---|---|---|---|
| Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Moderate | Standard laboratory | Excellent (up to kg scale) |
| Direct Amination | Low-Moderate | Standard laboratory | Good (up to 500g scale) |
| Microwave-Assisted One-pot | Low | Specialized microwave reactor | Limited (typically <50g) |
Product Quality Analysis
The quality of the final product can vary depending on the synthetic method employed:
| Synthetic Method | Typical Purity (%) | Major Impurities | Purification Difficulty |
|---|---|---|---|
| Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | 97-99 | Chlorinated intermediates | Moderate |
| Direct Amination | 95-97 | Unreacted starting materials | Low |
| Microwave-Assisted One-pot | 93-95 | Isomeric by-products | High |
Optimization Strategies for Large-Scale Synthesis
Process Engineering Considerations
For industrial-scale production of this compound, several process optimizations should be considered:
Quality Control Parameters
For consistent product quality, the following parameters should be monitored:
- HPLC purity: >98% (area normalization)
- Residual solvent analysis: Within ICH limits
- Heavy metal content: <10 ppm
- Water content: <0.5%
- Melting point range: Within ±2°C of reference standard
Chemical Reactions Analysis
N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated for its cytotoxic effects against human cancer cells, demonstrating significant inhibition of cell proliferation .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
1.3 Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This property positions it as a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanistic Insights
2.1 Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes involved in disease processes. For example, it has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis, which could have implications for skin disorders and pigmentation issues .
2.2 Interaction with Receptors
This compound may also interact with various receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects for psychiatric disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate other signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
<sup>*</sup>Estimated using ChemDraw software.
Anti-Mycobacterial Activity
Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl at R<sup>5</sup>) demonstrate enhanced anti-mycobacterial activity. For example, 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (compound 32 ) showed MIC values of 0.5 µg/mL against Mycobacterium tuberculosis, attributed to fluorine’s hydrophobic and electrostatic interactions. In contrast, the target compound’s 4-butylphenyl group may reduce activity due to excessive lipophilicity, which could impair solubility and target engagement .
Anti-Wolbachia Potential
Pyrazolopyrimidines with sulfonyl or allyl groups (e.g., 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) exhibit anti-Wolbachia activity by disrupting bacterial membrane integrity. The target compound’s butyl chain may mimic alkylating agents, though its larger size could limit diffusion into bacterial cells .
Key Research Findings
Substituent Flexibility : Modifications at R<sup>7</sup> (e.g., 4-butylphenyl vs. 4-chlorophenyl) significantly alter logP values, with the target compound’s logP ~2 units higher than chlorophenyl analogs .
Activity-Solubility Trade-off: While the 4-butylphenyl group enhances permeability, it reduces aqueous solubility (<10 µM in PBS), necessitating formulation strategies like nanoemulsions .
Metabolic Stability : The butyl chain may undergo cytochrome P450-mediated oxidation, as seen in related compounds, suggesting a need for prodrug approaches .
Biological Activity
N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be represented as follows:
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. Specifically, this compound has shown efficacy against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is mediated by the suppression of NF-kB signaling pathways.
Case Study:
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups.
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defense mechanisms and inhibiting apoptotic pathways.
Table 2: Neuroprotective Activity
| Model | Effect | Reference |
|---|---|---|
| SH-SY5Y Cells | Increased cell viability under H2O2 | |
| Mouse Model | Reduced neurodegeneration in Alzheimer's model |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors involved in cell signaling pathways, including adenosine receptors which play a role in inflammation and cancer progression.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes like phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling cascades.
- Gene Expression Regulation : The compound influences gene expression related to apoptosis and inflammation through modulation of transcription factors such as NF-kB and AP-1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
